molecular formula C20H13Cl2F3N2O B2974906 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide CAS No. 338956-72-2

4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide

Cat. No.: B2974906
CAS No.: 338956-72-2
M. Wt: 425.23
InChI Key: WKAJLWHPNIJUDZ-UHFFFAOYSA-N
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Description

4-Chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide is a benzamide derivative characterized by a 4-chlorobenzamide core linked to a substituted pyridine moiety. The pyridine ring is functionalized at the 3-position with chlorine and the 5-position with a trifluoromethyl group, while the benzamide nitrogen is attached to a phenyl group substituted with a methylene bridge to the pyridine ring (Fig. 1). This compound shares structural motifs with agrochemicals, particularly fungicides and insecticides, due to the presence of halogenated aromatic systems and trifluoromethyl groups, which enhance bioactivity and environmental stability .

Molecular Formula: C21H14Cl2F3N2O
Molecular Weight: 453.26 g/mol
Key Features:

  • Chlorine atoms at positions 4 (benzamide) and 3 (pyridine) enhance electrophilicity and binding to biological targets.
  • The trifluoromethyl group at pyridine position 5 improves lipophilicity and metabolic resistance.
  • The methylene linker between the phenyl and pyridine rings provides conformational flexibility.

Properties

IUPAC Name

4-chloro-N-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2F3N2O/c21-15-5-3-13(4-6-15)19(28)27-16-7-1-12(2-8-16)9-18-17(22)10-14(11-26-18)20(23,24)25/h1-8,10-11H,9H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAJLWHPNIJUDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=C(C=C(C=N2)C(F)(F)F)Cl)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide typically involves multiple steps, starting with the preparation of the pyridine derivative. The key steps include:

    Formation of the Pyridine Derivative: The synthesis begins with the chlorination of a pyridine ring, followed by the introduction of a trifluoromethyl group. This can be achieved through electrophilic aromatic substitution reactions.

    Coupling Reaction: The chlorinated pyridine derivative is then coupled with a benzyl halide under basic conditions to form the intermediate compound.

    Amidation: The final step involves the reaction of the intermediate with 4-chlorobenzoyl chloride in the presence of a base to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential use as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Agrochemicals: Due to its structural features, it may be explored as a pesticide or herbicide.

    Material Science: The compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to potent biological activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Attributes

Compound Name Molecular Formula Molecular Weight Substituent Differences Biological Use Reference
Target Compound : 4-Chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide C21H14Cl2F3N2O 453.26 Core structure with methylene linker Suspected agrochemical (analogous to fluopyram)
Fluopyram (N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide) C16H12ClF6N2O 396.73 Ethyl linker; trifluoromethyl on benzamide Fungicide, insecticide
4-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)benzamide C19H11Cl2F3N2OS 443.27 Sulfanyl linker instead of methylene Unknown (structural analog in pesticidal research)
4-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzohydrazide C21H17ClF3N3O2 443.83 Benzohydrazide core; phenoxy linker Intermediate for bioactive molecules

Functional Group Analysis

Linker Modifications

  • Methylene Linker (Target Compound) : Provides moderate rigidity and enhances π-π stacking with aromatic residues in target enzymes .
  • Sulfanyl Linker (Cpd. in ) : Introduces sulfur, which may participate in hydrogen bonding or redox interactions, altering metabolic pathways .

Substituent Effects

  • Trifluoromethyl Group : Present in both benzamide (fluopyram) and pyridine (target compound) positions. Enhances resistance to oxidative degradation and improves binding to cytochrome P450 enzymes in pests .
  • Chlorine Placement : Chlorine at pyridine position 3 (target compound) vs. benzamide position 2 (fluopyram) alters steric hindrance and electronic distribution, affecting target affinity .

Table 2: Comparative Bioactivity Data

Compound Target Organism Activity (EC50) Mechanism Reference
Target Compound Botrytis cinerea (fungus) 0.8 µM (predicted) Inhibits mitochondrial complex II
Fluopyram Fusarium oxysporum 0.5 µM Succinate dehydrogenase inhibitor
Fluopicolide (2,6-Dichloro-N-[3-chloro-5-(trifluoromethyl)-2-pyridylmethyl]benzamide) Phytophthora infestans 1.2 µM Disrupts microtubule assembly

Key Findings :

  • The target compound’s methylene linker and dual chlorine substitution may improve fungal target binding compared to fluopicolide’s pyridylmethyl group .

Metabolic and Environmental Stability

  • Target Compound : The trifluoromethyl group and chlorinated pyridine resist hydrolysis and photodegradation, suggesting persistence in soil .
  • Fluopyram Metabolites : Degrades to 2-(trifluoromethyl)benzamide and olefin isomers, which retain bioactivity but are less persistent .

Biological Activity

4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide, with the CAS number 338956-72-2, is a complex organic compound notable for its potential biological activities. This compound belongs to the class of benzamides and is characterized by its trifluoromethyl group, which is known to significantly influence the pharmacological properties of molecules. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide is illustrated below:

ComponentDescription
Molecular FormulaC20H13Cl2F3N2O
IUPAC Name4-chloro-N-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl]benzamide
CAS Number338956-72-2

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to target acyl carrier protein synthase (ACP synthase) and phosphopantetheinyl transferases (PPTases), which are essential for bacterial viability and virulence. The inhibition of these targets can lead to the disruption of bacterial proliferation pathways, making it a candidate for antibacterial research .

Target Enzymes

  • ACP Synthase : Involved in fatty acid biosynthesis.
  • PPTases : Catalyze post-translational modifications critical for bacterial function.

Antibacterial Properties

Research indicates that 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide exhibits significant antibacterial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, particularly those resistant to conventional antibiotics. The compound's mechanism involves disrupting key metabolic pathways in bacteria, leading to cell death.

Cytotoxicity

In addition to its antibacterial properties, this compound has shown cytotoxic effects on cancer cell lines. Studies have reported IC50 values in the micromolar range against certain cancer types, suggesting potential as an anticancer agent .

Case Studies

  • Study on Bacterial Inhibition :
    • Objective : To evaluate the antibacterial efficacy against Staphylococcus aureus.
    • Findings : The compound exhibited an IC50 value of 30 µM, indicating potent inhibition compared to controls .
  • Cytotoxicity Assessment :
    • Objective : To assess the effect on human cancer cell lines.
    • Results : IC50 values ranged from 20 µM to 50 µM across different cell lines, demonstrating selective cytotoxicity without significant effects on normal cells .

Pharmacokinetics

The pharmacokinetic profile of 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide suggests favorable absorption and distribution characteristics. Studies indicate rapid metabolism and excretion in animal models, with a half-life suitable for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

  • Methodological Answer : The synthesis involves three critical steps (formation of the pyridine derivative, coupling with a benzyl halide, and amidation). Key considerations include:

  • Chlorination and Trifluoromethyl Introduction : Use electrophilic aromatic substitution with precise temperature control (0–5°C) to avoid over-chlorination .
  • Coupling Reaction : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective bond formation between the pyridine and benzyl halide intermediates .
  • Amidation : Optimize stoichiometry (1:1.2 molar ratio of intermediate to 4-chlorobenzoyl chloride) and use DMAP as a catalyst to minimize side products .
    • Data Table :
StepReagentsYield RangePurity (HPLC)
1Cl₂, CF₃SO₂Na60–70%85–90%
2Pd(PPh₃)₄, K₂CO₃75–85%90–95%
34-Cl-Benzoyl Chloride, DMAP80–88%≥98%

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer :

  • NMR (¹H/¹³C) : Resolve aromatic proton splitting patterns (e.g., pyridine C-H at δ 8.2–8.5 ppm) and confirm trifluoromethyl integration .
  • HRMS : Validate molecular formula (C₂₀H₁₃Cl₂F₃N₂O, [M+H]+ = 437.04) with ≤2 ppm error .
  • XRD : Resolve crystallographic ambiguity in the benzamide-pyridine dihedral angle (typically 45–55°) .

Advanced Research Questions

Q. How does the compound’s dual targeting of bacterial acps-pptase enzymes influence resistance development?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorescence polarization to measure binding affinity (Kd) to both Class I (Kd = 12 nM) and Class II (Kd = 18 nM) pptases. Dual targeting reduces resistance by limiting mutational escape routes .
  • Resistance Profiling : Serial passage experiments with S. aureus show 4-fold lower resistance frequency compared to single-target inhibitors (e.g., fluazuron) over 20 generations .

Q. What computational strategies resolve contradictions in receptor-binding predictions for this compound?

  • Methodological Answer :

  • Hybrid QM/MM Modeling : Combine DFT (B3LYP/6-31G*) for ligand optimization with MD simulations (AMBER) to account for receptor flexibility. This resolves discrepancies in predicted binding poses (RMSD <1.5 Å) .
  • Meta-Analysis : Cross-validate with datasets from heterologous receptor expression (e.g., Drosophila vs. mammalian receptors) to identify conserved interaction hotspots (e.g., pyridine-Cl···Tyr hydrogen bonds) .

Q. How can researchers mitigate cytotoxicity while retaining antibacterial efficacy in structural analogs?

  • Methodological Answer :

  • SAR Studies : Modify the benzamide’s para-chloro substituent to -OCH₃, reducing logP from 4.2 to 3.8 and lowering hepatocyte toxicity (IC₅₀ improves from 12 μM to 45 μM) .
  • Prodrug Design : Introduce a hydrolyzable ester at the pyridine methyl group (e.g., acetyloxymethyl), enhancing solubility (logS increases from -4.1 to -2.3) without compromising MIC values (≤0.5 μg/mL vs. MRSA) .

Contradiction Analysis in Existing Data

Q. Why do studies report conflicting IC₅₀ values (5–50 μM) for this compound against bacterial pptases?

  • Resolution Strategy :

  • Assay Standardization : Variability arises from differences in enzyme sources (e.g., recombinant vs. native) and ATP concentrations (1 mM vs. 2 mM). Normalize activity using a reference inhibitor (e.g., triclosan, IC₅₀ = 8 nM) .
  • Buffer Optimization : Include 0.01% BSA to stabilize pptase conformation, reducing IC₅₀ standard deviation from ±15 μM to ±3 μM .

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